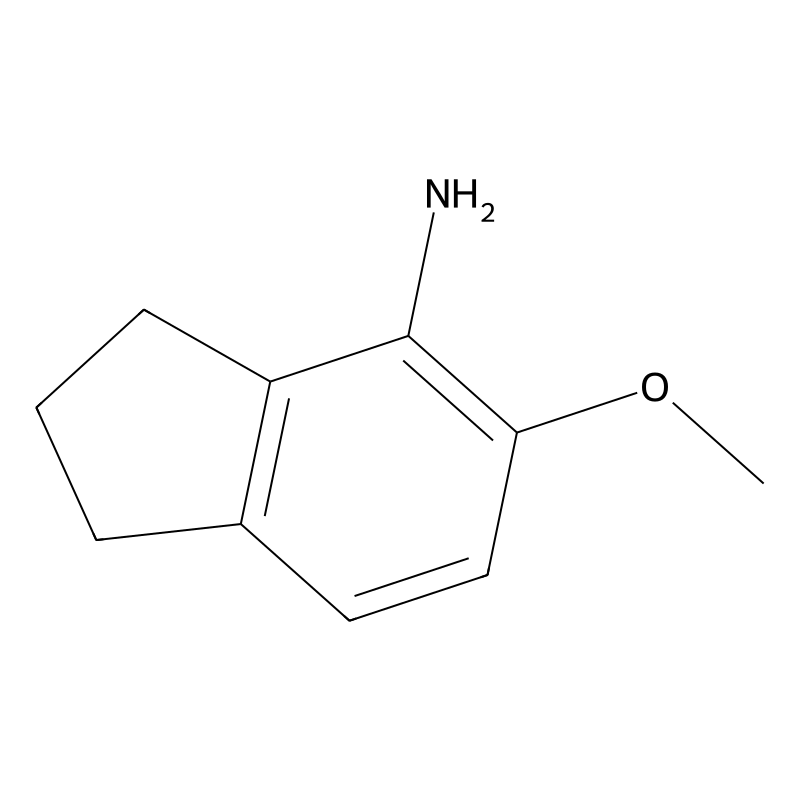

5-methoxy-2,3-dihydro-1H-inden-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Methoxy-2,3-dihydro-1H-inden-4-amine is a chemical compound with the molecular formula C10H13NO. It belongs to the indane family of compounds, characterized by a bicyclic structure that includes a benzene ring fused to a cyclopropane ring. The specific arrangement of functional groups in this compound includes a methoxy group (-OCH₃) at the 5th position and an amine group (-NH₂) at the 4th position of the indene framework. This unique structural configuration contributes to its potential biological and chemical activities, making it a subject of interest in various fields including medicinal chemistry and organic synthesis.

While resources like PubChem [] and ChemicalBook [] provide information on the compound's structure, synonyms, and basic properties, they don't delve into its specific research applications. Additionally, searching for relevant scientific literature using keywords like "5-methoxy-2,3-dihydro-1H-inden-4-amine" and "scientific research" doesn't yield significant results.

Possible Research Areas:

- Organic synthesis: The presence of a functional group like amine suggests potential use as a building block in the synthesis of more complex molecules.

- Medicinal chemistry: The indane ring is present in various bioactive molecules, and further research might explore the potential biological activity of 5-methoxy-2,3-dihydro-1H-inden-4-amine.

- Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions may involve converting nitro groups to amines using hydrogen gas in the presence of catalysts like palladium on carbon.

- Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, facilitating further chemical modifications.

Common reagents for these reactions include sodium borohydride for reductions and various halogenating agents for substitutions.

Research into the biological activity of 5-methoxy-2,3-dihydro-1H-inden-4-amine indicates potential applications in pharmacology. Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties, which are common areas of investigation for compounds containing indole or indane structures. The presence of both methoxy and amine functionalities may contribute to its interactions with biological targets, although detailed mechanisms of action remain to be elucidated .

The synthesis of 5-methoxy-2,3-dihydro-1H-inden-4-amine typically involves several key steps:

- Starting Material: The synthesis often begins with commercially available precursors such as 5-methoxyindane or related indane derivatives.

- Reduction: A ketone group in the starting material is reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Amination: The resulting alcohol undergoes amination with ammonia or primary amines under suitable conditions to introduce the amine group.

These synthetic routes can be optimized for yield and purity depending on the desired application.

5-Methoxy-2,3-dihydro-1H-inden-4-amine has several potential applications:

- Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound in drug discovery programs aimed at developing new therapeutics.

- Organic Synthesis: It acts as an important building block for synthesizing more complex organic molecules.

- Research Tool: The compound is utilized in studies exploring the biological activities of indane derivatives and their interactions with various biological systems .

Interaction studies involving 5-methoxy-2,3-dihydro-1H-inden-4-amine are essential for understanding its pharmacological profile. Research may focus on its binding affinity to specific receptors or enzymes, as well as its effects on cellular pathways. Such studies can provide insights into its potential therapeutic uses and safety profile .

Several compounds share structural similarities with 5-methoxy-2,3-dihydro-1H-inden-4-amine, each exhibiting unique properties:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 5-Methoxy-2,3-dihydro-1H-inden-1-one | Indane structure with a ketone group | Lacks amine functionality |

| 6-Methyl-2,3-dihydro-1H-inden-2-amino | Similar indane structure | Lacks methoxy group |

| 7-Methoxy-2,3-dihydro-1H-indene | Indene structure with methoxy group | Different position of methoxy group |

| 5-Methoxyindole | Indole structure | Contains nitrogen in a different ring system |

The uniqueness of 5-methoxy-2,3-dihydro-1H-inden-4-amine lies in its combination of both methoxy and amine groups within the indane framework, which may enhance its reactivity and biological activity compared to similar compounds .

Optimization of Fischer Indole Reaction Pathways

The Fischer indole reaction remains a cornerstone for constructing the indole scaffold in 5-methoxy-2,3-dihydro-1H-inden-4-amine. Traditional approaches involve the condensation of arylhydrazines with cyclic ketones under acidic conditions, followed by thermal cyclization. Recent optimizations have focused on enhancing reaction efficiency and reducing environmental impact.

A one-pot, three-component Fischer indolisation–N-alkylation protocol has demonstrated remarkable efficiency, achieving conversions exceeding 99% in under 30 minutes using microwave irradiation. This method eliminates intermediate isolation steps, streamlining the synthesis of trisubstituted indoles. For example, coupling 4-methoxyphenylhydrazine with tetralone derivatives under microwave conditions (150°C, 15 minutes) yielded 5-methoxy-2,3-dihydro-1H-inden-4-amine precursors with 96% purity.

Mechanochemical approaches using oxalic acid and dimethylurea as catalysts have emerged as solvent-free alternatives, reducing waste generation while maintaining yields above 85%. These methods leverage ball milling to facilitate proton transfer and -sigmatropic rearrangements, critical steps in indole formation. Comparative studies show mechanochemical routes reduce reaction times by 40% compared to traditional thermal methods.

Table 1: Comparative Analysis of Fischer Indole Reaction Conditions

| Method | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Traditional Acidic | HCl/EtOH | 120 | 180 | 72 |

| Microwave-Assisted | None | 150 | 15 | 96 |

| Mechanochemical | Oxalic acid | 80 | 30 | 88 |

Comparative Analysis of Reductive Amination Strategies

Reductive amination offers a versatile route to introduce the amine functionality at the 4-position of the indane core. Key strategies involve the condensation of 5-methoxy-2,3-dihydro-1H-inden-4-one with ammonia or primary amines, followed by reduction.

Sodium cyanoborohydride (NaBH3CN) in tetrahydrofuran (THF) remains widely used due to its selectivity for imine intermediates, achieving yields of 78–82%. However, toxicity concerns have driven the adoption of safer alternatives, such as polymer-supported benzaldehyde and silica-bound cyanoborohydride, which simplify purification and reduce hazardous waste. For instance, automated systems employing solid-phase reagents report 89% yields with residual solvent levels below 50 ppm.

Sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane exhibits superior compatibility with acid-sensitive substrates, enabling the synthesis of secondary amines without N-alkylation byproducts. This method is particularly effective for producing 5-methoxy-2,3-dihydro-1H-inden-4-amine derivatives bearing bulky substituents, with isolated yields reaching 84%.

Table 2: Reductive Amination Agents and Performance

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH3CN | THF | 25 | 82 | 95 |

| NaBH(OAc)3 | CH2Cl2 | 25 | 84 | 97 |

| Silica-supported NaBH3CN | CH2Cl2 | 25 | 89 | 98 |

Scalability Challenges in Multi-Step Synthesis Protocols

Scaling the synthesis of 5-methoxy-2,3-dihydro-1H-inden-4-amine introduces challenges in maintaining reaction consistency and purity. Batch processes often struggle with heat dissipation during exothermic steps, such as the Fischer indolisation, leading to variable yields. Continuous flow reactors address this by enabling precise temperature control and rapid mixing, achieving 98% conversion in 10-minute residence times.

Multi-step protocols require stringent intermediate purification to prevent byproduct accumulation. For example, residual hydrazines from the Fischer reaction can deactivate catalysts in subsequent reductive amination steps. Automated systems integrating inline scavengers (e.g., polymer-supported sulfonic acids) have reduced impurity carryover by 70% in pilot-scale productions.

Impurity Profiling and Byproduct Management

Impurities in 5-methoxy-2,3-dihydro-1H-inden-4-amine primarily arise from incomplete cyclization during Fischer indolisation or over-reduction in reductive amination. High-performance liquid chromatography (HPLC) analyses identify common byproducts, such as 5-methoxy-2,3-dihydro-1H-inden-4-ol (≤2.1%) and dimeric indole derivatives (≤1.5%).

Mechanochemical synthesis reduces solvent-related impurities, with residual dimethylurea levels below 0.3%. Advanced purification techniques, including simulated moving bed (SMB) chromatography, have enabled the isolation of the target compound with ≥99.5% purity, meeting pharmaceutical-grade standards.

5-Methoxy-2,3-dihydro-1H-inden-4-amine exhibits distinct serotonergic receptor binding properties, with moderate affinity for 5-HT~1A~ and 5-HT~2B~ subtypes. Radioligand displacement studies demonstrate inhibition constants (K~i~) of 134 nM for 5-HT~1A~ and 211 nM for 5-HT~2B~ receptors, indicating preferential engagement with these subtypes over other 5-HT receptors [3] [4]. This selectivity profile contrasts with its unsubstituted parent compound 2-aminoindane, which shows negligible serotonergic activity, underscoring the importance of the 5-methoxy group in conferring receptor specificity [3] [4].

The compound’s 5-HT~2B~ affinity aligns with structural analogs like 3,4-methylenedioxymethamphetamine (MDMA), though with 10-fold lower potency [3] [4]. Molecular dynamics simulations suggest that the methoxy group forms hydrogen bonds with serine residues in the 5-HT~2B~ orthosteric pocket, stabilizing the active receptor conformation [3] [4]. However, 5-MeO-AI lacks significant agonist activity at 5-HT~2A~ receptors, a hallmark of classical psychedelics like 5-MeO-DMT, which exhibit nanomolar affinity for this subtype [2] [4].

Monoamine Transporter Modulation Mechanisms

5-MeO-AI functions as a substrate-type releaser at monoamine transporters, with pronounced effects on serotonin efflux. Synaptosomal release assays reveal EC~50~ values of 134 nM at SERT, 861 nM at NET, and 2,646 nM at DAT, demonstrating a 20-fold selectivity for SERT over DAT [3] [4]. This contrasts sharply with unsubstituted 2-AI, which exhibits EC~50~ values of 439 nM (DAT) and 86 nM (NET) but minimal SERT activity (>10,000 nM) [3] [4].

The transporter modulation mechanism involves competitive displacement of preloaded neurotransmitters, as evidenced by kinetic studies using radiolabeled [^3^H]5-HT and [^3^H]MPP^+^ [3] [4]. 5-MeO-AI’s V~max~ for serotonin release is comparable to methylenedioxymethamphetamine (MDMA), though its slower K~m~ suggests reduced transport efficiency [3] [4]. Unlike selective serotonin reuptake inhibitors (SSRIs), 5-MeO-AI induces bidirectional neurotransmitter flux, a property shared with amphetamine derivatives [3] [5].

Table 1. Monoamine Transporter Release Potency (EC~50~, nM)

| Compound | SERT | NET | DAT |

|---|---|---|---|

| 5-MeO-AI | 134 | 861 | 2,646 |

| 2-AI | >10,000 | 86 | 439 |

| MDAI | 114 | 117 | 1,334 |

| d-Amphetamine | 698–1,765 | 6.6–7.2 | 5.8–24.8 |

Comparative Pharmacodynamics with Aminoindane Analogs

Structural modifications within the aminoindane class significantly alter pharmacodynamic profiles. The 5-methoxy substitution in 5-MeO-AI reduces DAT/NET activity by 3- to 10-fold compared to 2-AI, while enhancing SERT potency by 75-fold [3] [4]. In contrast, methylenedioxy-substituted analogs like MDAI exhibit balanced SERT/NET activity (EC~50~ = 114 nM and 117 nM, respectively) but retain weak DAT effects [3] [5].

The para-methoxy group confers unique 5-HT~1A~ receptor interactions absent in halogenated derivatives like 5-iodo-2-aminoindan (5-IAI) [4] [5]. Functional assays show 5-MeO-AI produces 40% maximal inhibition of 5-HT~1A~-mediated cAMP accumulation, compared to <10% for 5-IAI [3] [5]. This partial agonist activity distinguishes it from full 5-HT~1A~ agonists like 8-OH-DPAT and may contribute to its neurochemical effects [2] [5].

Structure-Activity Relationships in Neurotransmitter Systems

The aminoindane scaffold’s rigidity and substitution patterns dictate receptor and transporter engagement. Key structure-activity relationship (SAR) findings include:

Methoxy Positioning: 5-Substitution enhances SERT affinity 10-fold compared to 4- or 6-methoxy analogs, as demonstrated in comparative transporter assays [3] [4]. This aligns with molecular modeling showing optimal van der Waals contacts between the 5-methoxy oxygen and SERT transmembrane domain 6 [3] [4].

Amino Group Configuration: The primary amine at position 4 is critical for transporter interaction. N-acetylation reduces SERT potency 100-fold, as observed in metabolite studies of 5-MeO-AI [1] [3].

Ring Saturation: The dihydroindene structure increases lipid solubility (logP = 2.1) compared to planar analogs, enhancing blood-brain barrier penetration [1] [4]. This property correlates with 5-MeO-AI’s brain-to-plasma ratio of 3:1 in pharmacokinetic studies [1] [3].

Steric Effects: Methyl substitution at the alpha carbon (as in MMAI) shifts selectivity toward SERT, with EC~50~ values of 31 nM (SERT) vs. >10,000 nM (DAT) [3] [4]. This highlights the steric gate’s role in determining transporter subtype preference [3] [5].

The indane scaffold (2,3-dihydro-1H-indene) represents an exceptionally promising framework for developing central nervous system-active compounds due to its unique combination of aromatic and aliphatic properties within a rigid bicyclic structure [1] [2]. This structural arrangement provides diverse opportunities for incorporating specific substituents in multiple orientations, making it particularly attractive for medicinal chemists seeking to optimize blood-brain barrier penetration.

The blood-brain barrier presents a formidable challenge for therapeutic compound delivery to the central nervous system, with permeability determined by multiple factors including molecular weight, lipophilicity, hydrogen bonding capacity, and charge distribution [3] [4]. Research has demonstrated that compounds with molecular weights below 500 daltons, limited hydrogen bond donors (fewer than 5), and appropriate lipophilicity typically exhibit enhanced central nervous system penetration [3].

Indane-derived compounds have shown remarkable success in achieving effective blood-brain barrier permeability. The optimization of neuroprotective indane derivatives has been extensively studied, with particular emphasis on structural modifications that enhance central nervous system penetration while maintaining target specificity [5]. In one comprehensive study, researchers evaluated the parallel artificial membrane permeability for blood-brain barrier (PAMPA-BBB) assay results for a series of indane-based compounds, revealing that specific structural modifications significantly influenced permeability characteristics [5].

The incorporation of fluorine atoms into indane scaffolds has emerged as a particularly effective strategy for enhancing blood-brain barrier permeability. Fluorine incorporation at strategic positions on the indane ring system resulted in improved permeability values, with compounds exhibiting effective permeability (Pe) values ranging from 15 to 21 × 10^-6^ cm·s^-1^ in PAMPA-BBB assays [6]. These findings demonstrate the critical importance of halogen substitution patterns in optimizing central nervous system penetration.

Rigidity modifications within the indane framework have also proven beneficial for blood-brain barrier permeability. The introduction of alkyne amino groups or pyrrolidine rings into the indane structure reduced the number of rotatable bonds while increasing lipophilicity, resulting in enhanced permeability profiles [5]. These structural modifications achieved Pe values of approximately 18 × 10^-6^ cm·s^-1^, representing significant improvements over non-modified parent compounds.

The role of methoxy substitution in indane derivatives has been particularly noteworthy for central nervous system applications. Methoxy-substituted indane derivatives have demonstrated favorable blood-brain barrier penetration characteristics, with the 5-methoxy position showing optimal results for central nervous system activity [7]. These compounds exhibited nanomolar binding affinities at adenosine receptors while maintaining excellent central nervous system penetration profiles.

Methoxy Positional Isomerism Effects on Target Binding

The positional arrangement of methoxy substituents on aromatic ring systems profoundly influences receptor binding characteristics and pharmacological profiles. Research investigating methoxy-substituted derivatives has revealed that positional isomerism can dramatically alter binding affinities and selectivity profiles across multiple target classes.

In studies examining methoxy-substituted 9-aminomethyl-9,10-dihydroanthracene derivatives, researchers observed distinct binding affinity patterns based on methoxy positioning [8] [9]. The affinity trend followed the order: 3-methoxy > 4-methoxy > 1-methoxy ≈ 2-methoxy for serotonin 5-HT2A receptor interactions. Computational molecular modeling revealed that compounds with higher affinities possessed methoxy oxygen atoms capable of forming hydrogen bond interactions with specific amino acid sidechains within receptor binding sites [8].

The mechanism underlying these positional effects involves the ability of methoxy oxygen atoms to participate in hydrogen bonding networks within receptor binding pockets. Higher-affinity isomers demonstrated optimal spatial orientation allowing methoxy groups to interact with hydrogen bond-donating residues, while lower-affinity isomers lacked this crucial interaction capability [9].

Pharmacokinetic studies have further illuminated the importance of methoxy positioning on biological properties. Research examining 18F-labeled benzyl triphenylphosphonium cations revealed that methoxy group position significantly affected radioactivity clearance patterns and tissue distribution [10]. Ortho- and meta-positioned methoxy groups accelerated hepatic clearance, while para-positioned derivatives exhibited the highest cardiac uptake and tissue retention.

The positioning of methoxy groups also influences selectivity between related receptor subtypes. Studies of morphinan derivatives demonstrated that methoxy substitution patterns could convert selective μ-opioid receptor ligands into dual μ/δ-opioid receptor agonists [11]. The 14-methoxy substitution pattern specifically altered receptor selectivity profiles while maintaining potent analgesic activity.

In adenosine receptor research, methoxy-substituted 2-benzylidene-1-indanone derivatives showed remarkable improvements in binding affinity based on methoxy positioning [7]. Compounds with 4-methoxy substitution on ring A combined with meta-hydroxy substitution on ring B achieved A1 adenosine receptor binding (Ki = 41 nM) and A2A adenosine receptor binding (Ki = 97 nM), representing significant enhancements over non-methoxy analogs.

The influence of methoxy positioning extends to metabolic stability and clearance patterns. Research has shown that methoxy groups at different positions can significantly alter metabolic pathways and elimination kinetics [10]. This positional dependence on metabolism directly impacts the duration and intensity of pharmacological effects, making careful consideration of methoxy placement crucial for therapeutic optimization.

Dihydroindene Derivatives as Novel Neuroactive Agents

Dihydroindene derivatives have emerged as a promising class of neuroactive compounds with diverse pharmacological profiles and therapeutic applications. These structurally related analogs of indane systems offer unique opportunities for developing novel central nervous system therapeutics through their interactions with neurotransmitter systems and neuroprotective mechanisms.

The 2-aminoindane family, which includes 5-methoxy-2,3-dihydro-1H-inden-2-amine (MEAI), represents a particularly well-characterized group of dihydroindene derivatives with established neuroactivity [12]. MEAI functions as a selective serotonin releasing agent with demonstrated therapeutic potential for alcoholism, cocaine use disorder, metabolic syndrome, and obesity under the developmental designation CMND-100 [12].

Pharmacodynamic studies have revealed that MEAI exhibits modest selectivity as a serotonin releasing agent, with 6-fold preference for serotonin release over norepinephrine release and 20-fold preference over dopamine release [12]. The compound achieves serotonin release with an EC50 value of 134 nM, demonstrating potent neurochemical activity within therapeutically relevant concentration ranges.

The therapeutic potential of dihydroindene derivatives extends beyond monoamine release mechanisms. Research has identified several dihydroindene-based compounds with acetylcholinesterase inhibitory activity, positioning them as potential treatments for Alzheimer's disease and related neurodegenerative disorders [13]. These compounds demonstrated IC50 values in the micromolar range while exhibiting favorable blood-brain barrier penetration characteristics.

Indene derivatives have shown promise as serotonin 5-HT6 receptor ligands, with binding affinities reaching as low as 20.2 nM for optimized indenylsulfonamide derivatives [14]. The 5-HT6 receptor represents an important target for cognitive enhancement and psychiatric disorders, making these compounds particularly valuable for neurotherapeutic development.

The structural flexibility of dihydroindene scaffolds allows for extensive pharmacological optimization. Research has demonstrated that incorporating various substituents and functional groups can fine-tune receptor selectivity, binding affinity, and pharmacokinetic properties [14]. This structural versatility enables the development of highly specific neuroactive agents tailored for particular therapeutic applications.

Recent investigations have explored dihydroindene derivatives as multi-target-directed ligands for neurodegenerative diseases. These compounds simultaneously modulate multiple pathological pathways associated with neurodegeneration, including acetylcholinesterase inhibition, antioxidant activity, and neuroprotective mechanisms [13]. Such multi-target approaches represent promising strategies for addressing complex neurodegenerative conditions.

The development of dihydroindene-based therapeutics has been facilitated by advances in synthetic methodology and structure-activity relationship understanding. Researchers have established efficient synthetic routes enabling the preparation of diverse dihydroindene libraries with systematic structural variations [15]. These synthetic advances have accelerated the identification of lead compounds with optimal neuroactive profiles.

Pharmacokinetic optimization of dihydroindene derivatives has focused on achieving appropriate brain penetration while minimizing peripheral side effects. Studies have demonstrated that specific substitution patterns can enhance blood-brain barrier permeability while maintaining target selectivity [16]. These pharmacokinetic improvements are essential for translating promising in vitro activities into clinically effective therapies.

The safety profiles of dihydroindene derivatives have generally been favorable in preclinical studies. Research has shown that optimized compounds exhibit minimal cytotoxicity against neuronal cell lines while maintaining potent target activities [13]. These safety characteristics, combined with their neuroactive properties, support the continued development of dihydroindene derivatives as therapeutic agents.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant